molecular formula C23H23FN2O4S B12172590 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide

Cat. No.: B12172590
M. Wt: 442.5 g/mol
InChI Key: YPPMWTOECVNPIR-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrole derivative.

    Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amidation reaction, where the amine group of the pyrrole derivative reacts with a methoxybenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential due to its structural features that may influence biological activity. Research has indicated that similar compounds can exhibit:

  • Antioxidant Properties : Compounds with similar structures have shown promising antioxidant activities, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Biological Research

In biological assays, N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is used to explore its effects on:

  • Cellular Processes : Investigating how the compound influences cell signaling pathways and gene expression related to disease mechanisms.
  • Molecular Pathways : Understanding the interactions between this compound and specific molecular targets within cells.

Pharmaceutical Development

The compound serves as a lead structure for drug development aimed at specific diseases. Its synthesis involves multiple steps, including:

  • Formation of the Pyrrole Ring : Utilizing reactions such as the Paal-Knorr reaction.
  • Introduction of Functional Groups : Employing methods like Suzuki-Miyaura coupling to introduce fluorophenyl groups.
  • Final Modifications : Completing the synthesis through amidation reactions to form the methoxybenzamide moiety.

Chemical Biology

In chemical biology, this compound is utilized to probe interactions between small molecules and biological macromolecules. This includes:

  • Binding Studies : Identifying how the compound interacts with proteins or nucleic acids, which is crucial for understanding its mechanism of action.

Recent studies have explored the bioactivity of similar compounds using computational methods such as Density Functional Theory (DFT) and molecular docking simulations. These studies have highlighted:

  • Electrophilic Nature : The calculated properties indicate that these compounds can act as electrophiles in biological systems.
  • Nonlinear Optical Properties : Some derivatives exhibit promising nonlinear optical characteristics, suggesting potential applications in photonic devices .

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression Modulation: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide can be compared with other similar compounds, such as:

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups that exhibit similar biological activities.

    Sulfonylated Pyrroles: Pyrrole derivatives with sulfonyl groups that have comparable chemical properties.

    Methoxybenzamide Analogs: Compounds with methoxybenzamide moieties that share similar pharmacological profiles.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is a complex organic compound with significant biological activity. This article explores its synthesis, molecular characteristics, and biological mechanisms, supported by relevant research findings and data.

Molecular Characteristics

The compound has the following molecular attributes:

Property Value
Molecular FormulaC23H25FN2O4S
Molecular Weight442.5 g/mol
IUPAC NameN-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide
InChI KeyYPPMWTOECVNPIR-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound involves several steps:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr reaction.
  • Introduction of the Fluorophenyl Group : Utilizes a Suzuki-Miyaura coupling reaction.
  • Sulfonylation : Involves the reaction of a sulfonyl chloride with the pyrrole derivative.
  • Final Coupling : The methoxybenzamide moiety is introduced to complete the structure .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. For instance, studies have demonstrated that certain pyrrole derivatives inhibit key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

In a comparative study, various compounds were tested against common pathogens like Staphylococcus aureus and Escherichia coli, revealing that derivatives with similar structures showed significant inhibition at concentrations as low as 0.8 µg/mL .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, including those related to cell wall synthesis and DNA replication.
  • Receptor Interaction : It can bind to specific cellular receptors, potentially altering signal transduction pathways that affect cellular functions.
  • Gene Expression Modulation : The compound may influence gene expression patterns associated with disease pathways, providing a therapeutic angle against various conditions .

Case Studies and Research Findings

Several studies have explored the biological efficacy of pyrrole-based compounds:

  • Antibacterial Activity Study :
    • A study assessed the antibacterial properties of various pyrrole derivatives against resistant strains of bacteria. The results indicated that modifications in the molecular structure significantly enhanced antibacterial potency .
  • Molecular Docking Studies :
    • Molecular docking studies revealed that this compound has favorable binding interactions with targets like dihydrofolate reductase (DHFR), suggesting potential applications in treating infections caused by resistant strains .
  • Comparative Analysis of Antimicrobial Efficacy :
    • A comparative analysis highlighted that certain derivatives exhibited higher efficacy against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis alongside other bacterial infections .

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-8-18(24)9-13-20)22(26)25-23(27)17-6-10-19(30-4)11-7-17/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

YPPMWTOECVNPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC)CC=C)C

Origin of Product

United States

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